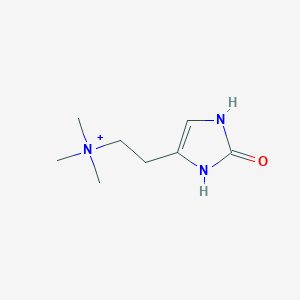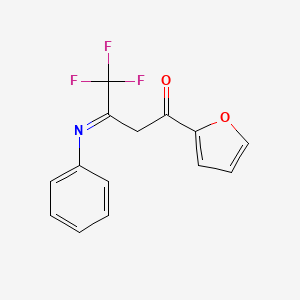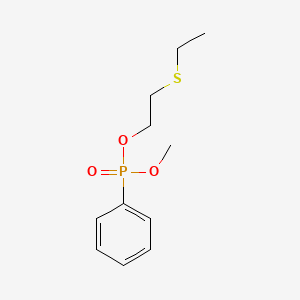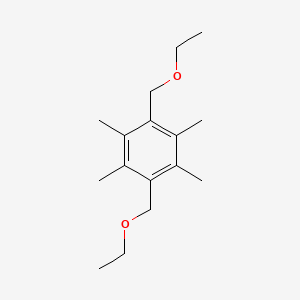![molecular formula C24H26N2O5 B12521998 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline CAS No. 657403-12-8](/img/structure/B12521998.png)
1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline is a complex organic compound with a unique structure that includes a benzamido group, a phenyl group, and a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamido group, followed by the introduction of the phenyl group and the proline derivative. Common reagents used in these reactions include benzoyl chloride, phenylacetic acid, and proline. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, pH levels, and reaction times to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological processes and as a tool for probing biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline include:
- 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-L-proline
- 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-alanine
- 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-valine
Uniqueness
What sets this compound apart from similar compounds is its specific configuration and the presence of the proline derivative. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
657403-12-8 |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2R)-1-[(5S)-5-benzamido-4-oxo-6-phenylhexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H26N2O5/c27-21(13-14-22(28)26-15-7-12-20(26)24(30)31)19(16-17-8-3-1-4-9-17)25-23(29)18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,25,29)(H,30,31)/t19-,20+/m0/s1 |
InChI Key |
WZJFKVHMXBGZBQ-VQTJNVASSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)

![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)

![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)


![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)

![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
